Dodine's Mechanism of Action in Fungi: A Technical Guide
Dodine's Mechanism of Action in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodine (n-dodecylguanidine acetate) is a protective fungicide with a multifaceted mechanism of action that primarily targets the fungal cell membrane and mitochondrial function. Historically recognized for its ability to disrupt membrane integrity, recent research has unveiled a more nuanced mode of action involving the inhibition of mitochondrial respiration, which appears to be the primary fungicidal activity in some species. This technical guide provides an in-depth exploration of dodine's core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved cellular pathways and experimental workflows.
Core Mechanism of Action: A Dual-Target Approach
Dodine's efficacy as a fungicide stems from its ability to interfere with two critical cellular processes in fungi: maintaining the integrity of the plasma membrane and cellular energy production via mitochondrial respiration. The relative importance of each of these mechanisms can vary between different fungal species.
Disruption of the Fungal Plasma Membrane
As a cationic surfactant, dodine's positively charged guanidinium group interacts with the negatively charged components of the fungal plasma membrane, while its long dodecyl tail inserts into the lipid bilayer. This interaction leads to a cascade of disruptive effects:
-
Increased Membrane Permeability: The insertion of dodine into the plasma membrane disrupts its structure, leading to increased permeability.[1] This results in the leakage of essential ions and small molecules from the cytoplasm, disrupting cellular homeostasis.
-
Membrane Depolarization: The influx of ions due to increased permeability leads to the depolarization of the plasma membrane.[1] This can be experimentally observed through the increased uptake of voltage-sensitive dyes like DiBAC₄(3).
-
Reduced Membrane Fluidity: Dodine's presence in the plasma membrane can decrease its fluidity, which can impair the function of membrane-embedded proteins and hinder processes like vesicle trafficking and endocytosis.[1]
-
Inhibition of Endocytosis: In some fungi, such as Ustilago maydis, dodine has been shown to inhibit endocytosis. This is thought to be a consequence of reduced membrane fluidity and impaired recruitment of essential proteins like fimbrin to endocytic sites.[1]
Inhibition of Mitochondrial Respiration
More recent studies have identified the inhibition of mitochondrial respiration as a primary mode of action for dodine, particularly at lower concentrations.[1][2][3] This effect is central to its fungicidal activity, especially in species like Zymoseptoria tritici.[1]
-
Depolarization of the Inner Mitochondrial Membrane: Dodine disrupts the proton gradient across the inner mitochondrial membrane, leading to its depolarization.[1] This can be measured by the reduced accumulation of potentiometric dyes like Tetramethylrhodamine, Methyl Ester (TMRM).
-
Inhibition of ATP Synthesis: The dissipation of the proton-motive force across the inner mitochondrial membrane directly inhibits the activity of ATP synthase, leading to a depletion of cellular ATP.[1][3] This energy crisis ultimately results in cell death.
Species-Specific Differences in Mechanism
The primary target of dodine can differ between fungal species.
-
In Ustilago maydis , dodine exhibits a dual mechanism of action. While it does disrupt the plasma membrane and inhibit endocytosis, the inhibition of mitochondrial respiration occurs at significantly lower concentrations, suggesting it is the primary mode of action.[1]
-
In Zymoseptoria tritici , the primary mechanism of action is the inhibition of mitochondrial ATP synthesis, with plasma membrane effects only observed at much higher concentrations.[1]
This highlights the importance of considering species-specific responses when evaluating the efficacy and mechanism of antifungal compounds.
Quantitative Data on Antifungal Activity
The following tables summarize the effective concentrations of dodine against various fungal species and for different cellular effects.
Table 1: Minimum Inhibitory Concentrations (MIC) of Dodine against Phytopathogenic Fungi
| Fungal Species | MIC (µg/mL) | Reference |
| Fusarium culmorum | 3.5 | [4] |
| Colletotrichum coccodes | 1.8 | [4] |
| Penicillium verrucosum | 0.9 | [4] |
| Botrytis cinerea | 1.8 | [4] |
| Sclerotinia sclerotiorum | 0.9 | [4] |
| Alternaria alternata | 3.5 | [4] |
| Monilinia fructicola | 0.9 | [4] |
| Septoria tritici | 1.8 | [4] |
| Phytophthora infestans | 0.9 | [4] |
| Albugo candida | 1.8 | [4] |
Table 2: EC₅₀ Values of Dodine for Various Cellular Effects in Ustilago maydis and Zymoseptoria tritici
| Fungal Species | Effect | EC₅₀ (µg/mL) | Reference |
| Ustilago maydis | Inhibition of Growth | 2.29 | [1] |
| Inhibition of Endocytosis | 5.95 | [1] | |
| Inhibition of Mitochondrial Membrane Potential | 0.72 | [1] | |
| Zymoseptoria tritici | Inhibition of Mitochondrial Membrane Potential | 0.28 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of dodine.
Assessment of Plasma Membrane Integrity using DiBAC₄(3)
This protocol assesses plasma membrane depolarization, an indicator of compromised membrane integrity.
-
Fungal Culture: Grow fungal cells to the desired growth phase (e.g., mid-logarithmic phase) in an appropriate liquid medium.
-
Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., PBS or a minimal medium without glucose).
-
Dodine Treatment: Resuspend the cells in the buffer and expose them to a range of dodine concentrations (and a solvent control) for a defined period (e.g., 30 minutes).
-
Staining: Add the voltage-sensitive dye DiBAC₄(3) to a final concentration of 1-5 µM and incubate in the dark for 5-10 minutes.
-
Microscopy: Observe the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation ~490 nm, emission ~516 nm).
-
Quantification: Quantify the fluorescence intensity of individual cells using image analysis software. An increase in fluorescence intensity compared to the control indicates membrane depolarization.
Measurement of Mitochondrial Membrane Potential using TMRM
This protocol measures the polarization of the inner mitochondrial membrane.
-
Fungal Culture and Preparation: Grow and prepare fungal cells as described in section 3.1.
-
Dodine Treatment: Treat the cells with various concentrations of dodine as described above.
-
Staining: Add TMRM to a final concentration of 100-250 nM and incubate in the dark for 20-30 minutes.
-
Washing: Wash the cells twice with buffer to remove excess dye.
-
Microscopy: Image the cells using a fluorescence microscope with a TRITC filter set (e.g., excitation ~548 nm, emission ~573 nm).
-
Quantification: Measure the fluorescence intensity within the mitochondria. A decrease in fluorescence intensity indicates mitochondrial membrane depolarization.
Analysis of Membrane Fluidity by Fluorescence Recovery After Photobleaching (FRAP)
This protocol measures the mobility of membrane components, providing an indication of membrane fluidity.
-
Strain Generation: Use a fungal strain expressing a fluorescently-tagged plasma membrane protein (e.g., GFP-Sso1).
-
Cell Preparation and Treatment: Prepare and treat the cells with dodine as previously described. Mount the cells on a glass-bottom dish suitable for microscopy.
-
FRAP Experiment:
-
Pre-bleach: Acquire a few images of the region of interest (ROI) on the plasma membrane using a low laser power.
-
Bleaching: Use a high-intensity laser to photobleach the fluorescent proteins within the ROI.
-
Post-bleach: Acquire a time-series of images of the ROI at low laser power to monitor the recovery of fluorescence as unbleached proteins diffuse into the bleached area.
-
-
Data Analysis: Measure the fluorescence intensity in the bleached ROI over time. Calculate the mobile fraction and the half-time of recovery. A slower recovery and a smaller mobile fraction in dodine-treated cells indicate reduced membrane fluidity.
Quantification of Endocytosis
This protocol can be used to quantify the rate of endocytosis.
-
Strain and Staining: Use a fungal strain expressing a fluorescently-tagged protein involved in endocytosis (e.g., Fimbrin-GFP) or stain the plasma membrane with a lipophilic dye like FM4-64.
-
Cell Preparation and Treatment: Prepare and treat the cells with dodine.
-
Microscopy: Acquire time-lapse images of the cells using a confocal microscope.
-
Analysis:
-
For Fimbrin-GFP: Track the appearance and disappearance of fluorescent patches at the plasma membrane, which represent endocytic events.
-
For FM4-64: Monitor the internalization of the dye from the plasma membrane into endocytic vesicles.
-
-
Quantification: Count the number of endocytic events per unit of time or measure the rate of internalization of the fluorescent dye. A decrease in these parameters in dodine-treated cells indicates inhibition of endocytosis.
Visualization of Pathways and Workflows
Signaling Pathways
Conclusion
The mechanism of action of dodine in fungi is a complex interplay of plasma membrane disruption and mitochondrial inhibition. While the disruption of membrane integrity is a significant factor, particularly at higher concentrations, the inhibition of mitochondrial respiration and the subsequent depletion of ATP appear to be the primary fungicidal mechanism in at least some key pathogenic fungi. The species-specific differences in the primary target of dodine underscore the importance of detailed mechanistic studies for the development of effective and durable antifungal strategies. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the nuanced interactions of dodine and other antifungal compounds with fungal cells. A deeper understanding of these mechanisms will be crucial for the development of novel fungicides and for managing the emergence of resistance.
References
- 1. The fungicide dodine primarily inhibits mitochondrial respiration in Ustilago maydis, but also affects plasma membrane integrity and endocytosis, which is not found in Zymoseptoria tritici - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fungicide dodine primarily inhibits mitochondrial respiration in Ustilago maydis, but also affects plasma membrane integrity and endocytosis, which is not found in Zymoseptoria tritici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pomais.com [pomais.com]
- 4. researchgate.net [researchgate.net]
